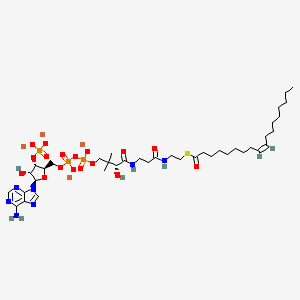
(R)-2,2,2-Trifluoro-1-phényléthanamine chlorhydrate
Vue d'ensemble
Description
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-TFPA-HCl, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is extremely soluble in water and alcohol, making it a popular choice for laboratory experiments. (R)-TFPA-HCl is used in a wide range of research applications, including biochemical, physiological, and pharmacological studies.
Applications De Recherche Scientifique
Matériaux optiques non linéaires (NLO)
(R)-2,2,2-Trifluoro-1-phényléthanamine chlorhydrate : a été étudié pour ses propriétés optiques non linéaires. Des monocristaux de l-histidine chlorhydrate monohydratée (LMHCL), un dérivé de ce composé, ont été cultivés et caractérisés. Ces cristaux présentent une valeur de transmission élevée sur une large gamme de longueurs d'onde, ce qui en fait des candidats prometteurs pour les applications NLO . La longueur d'onde de coupure UV de LMHCL est d'environ 236 nm.
Génération d'impulsions térahertz
Les monocristaux de LMHCL jouent un rôle essentiel dans la génération d'impulsions térahertz. Les chercheurs ont utilisé la spectroscopie térahertz en domaine temporel (THz-TDS) pour étudier ces cristaux pour des applications photoniques. L'indice de réfraction de LMHCL a été trouvé presque égal à 3,4, soulignant son aptitude à la génération d'impulsions térahertz .
Études structurales
Les dimensions du réseau et les informations structurales des cristaux de LMHCL ont été déterminées en utilisant la diffraction des rayons X sur poudre (PXRD). Le cristal appartient au système cristallin orthorhombique avec le groupe d'espace P 2 1 2 1 2 1 .
Spectroscopie vibrationnelle
La spectroscopie infrarouge à transformée de Fourier (FTIR) et la spectroscopie Raman ont confirmé les groupes fonctionnels et les modes de vibration correspondants des cristaux de LMHCL. Ces techniques fournissent des informations sur les vibrations moléculaires et les motifs de liaison .
Propriétés de photoluminescence (PL)
Le spectre de PL des cristaux de LMHCL a été enregistré, révélant des informations sur leur comportement luminescent. Comprendre les propriétés de PL est crucial pour les applications potentielles dans les dispositifs optoélectroniques .
Techniques de croissance cristalline
La croissance de cristaux de LMHCL par croissance en solution à évaporation lente utilisant de l'eau déionisée comme solvant a été couronnée de succès. Obtenir des cristaux de bonne qualité dans un délai court (environ 2 semaines) met en évidence la faisabilité de cette méthode .
Mécanisme D'action
The mechanism of action of (R)-TFPA-HCl is not fully understood. It is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, (R)-TFPA-HCl can increase the levels of these neurotransmitters, which can have beneficial effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-TFPA-HCl are not fully understood. However, it is believed that it can affect the levels of various neurotransmitters, hormones, and other chemicals in the body. It may also affect the activity of certain enzymes, receptors, and transporters. In addition, it may affect the activity of certain proteins, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R)-TFPA-HCl in laboratory experiments is its ease of synthesis and its high solubility in water and alcohol. This makes it an ideal reagent for a variety of biochemical and physiological studies. However, the use of (R)-TFPA-HCl in laboratory experiments is limited by its potential toxicity. It is also important to note that it is not approved for use in humans, and its effects on humans are not fully understood.
Orientations Futures
There are several potential future directions for research on (R)-TFPA-HCl. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Additionally, further research could be conducted to investigate its potential toxic effects and its potential interactions with other drugs. Finally, further research could be conducted to investigate its potential uses in other scientific research applications, such as in the study of enzyme-catalyzed reactions and in the study of the mode of action of various drugs.
Méthodes De Synthèse
The synthesis of (R)-TFPA-HCl is relatively straightforward and can be accomplished in a few steps. The first step is to prepare the starting materials, which include trifluoromethylbenzene, anhydrous hydrochloric acid, and potassium hydroxide. The trifluoromethylbenzene is then reacted with anhydrous hydrochloric acid in the presence of potassium hydroxide to form (R)-2,2,2-trifluoro-1-phenylethanol. This reaction is carried out in a sealed vessel at room temperature. The (R)-2,2,2-trifluoro-1-phenylethanol is then reacted with hydrochloric acid to form (R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride. This reaction is also carried out in a sealed vessel at room temperature.
Propriétés
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655107 | |
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189350-64-9 | |
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanedinitrile, [[5-[(1-methylethyl)phenylamino]-2-furanyl]methylene]- (9CI)](/img/no-structure.png)
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)





